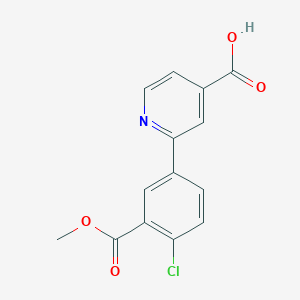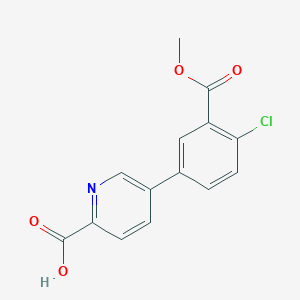
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-3-methoxycarbonylphenyl)-2-hydroxynicotinic acid, 95% (5-Cl-MCPH-2-HNA), is a synthetic compound that has been used in various fields of scientific research. It has been studied for its potential applications in medicine, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
5-Cl-MCPH-2-HNA has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, such as 5-(4-chloro-3-methoxycarbonylphenyl)-2-hydroxy-3-methyl-4-nitrobenzoic acid (5-Cl-MCPH-HMBNA) and 5-(4-chloro-3-methoxycarbonylphenyl)-2-hydroxy-3-methyl-4-nitrobenzene (5-Cl-MCPH-2-HNB). It has also been used in the synthesis of various drugs, such as the anti-inflammatory drug indomethacin. In addition, 5-Cl-MCPH-2-HNA has been used as a starting material for the synthesis of various heterocyclic compounds, such as quinoline and benzo[b]thiophene.
Wirkmechanismus
5-Cl-MCPH-2-HNA is believed to act as an inhibitor of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins and thromboxanes. It is thought to do this by binding to the active site of the enzyme, preventing the formation of prostaglandins and thromboxanes. In addition, 5-Cl-MCPH-2-HNA has been shown to inhibit the release of inflammatory mediators, such as leukotrienes and histamine, from mast cells.
Biochemical and Physiological Effects
5-Cl-MCPH-2-HNA has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, as well as to reduce the production of nitric oxide. In addition, 5-Cl-MCPH-2-HNA has been shown to reduce the production of prostaglandins, thromboxanes, and leukotrienes, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Cl-MCPH-2-HNA in laboratory experiments is its low toxicity. It has been found to be non-toxic in animal studies, with no adverse effects observed at the doses used. In addition, 5-Cl-MCPH-2-HNA is relatively inexpensive and easy to obtain. However, one of the main limitations of using 5-Cl-MCPH-2-HNA in laboratory experiments is its instability. It is sensitive to light, heat, and air, and can easily degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-Cl-MCPH-2-HNA. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential interactions with other drugs. In addition, further research is needed to develop more stable forms of 5-Cl-MCPH-2-HNA, as well as to develop methods to synthesize it more efficiently and cost-effectively. Finally, further research is needed to explore the potential uses of 5-Cl-MCPH-2-HNA in other fields, such as agriculture and food science.
Synthesemethoden
5-Cl-MCPH-2-HNA is synthesized via a three-step process. The first step involves the reaction of 4-chloro-3-methoxycarbonylphenylhydrazine (Cl-MCPH) with 2-hydroxy-3-methyl-4-nitrobenzoic acid (HMBNA) in acetic acid. The reaction forms 5-(4-chloro-3-methoxycarbonylphenyl)-2-hydroxy-3-methyl-4-nitrobenzoic acid (5-Cl-MCPH-HMBNA). The second step involves the reduction of 5-Cl-MCPH-HMBNA with sodium borohydride, which produces 5-(4-chloro-3-methoxycarbonylphenyl)-2-hydroxynicotinic acid (5-Cl-MCPH-2-HNA). The third step involves the purification of 5-Cl-MCPH-2-HNA via recrystallization, which yields the final product with a purity of 95%.
Eigenschaften
IUPAC Name |
5-(4-chloro-3-methoxycarbonylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(20)9-4-7(2-3-11(9)15)8-5-10(13(18)19)12(17)16-6-8/h2-6H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXUJWTYPFHKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688351 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-61-9 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














